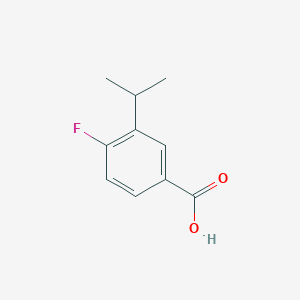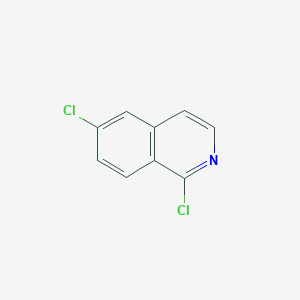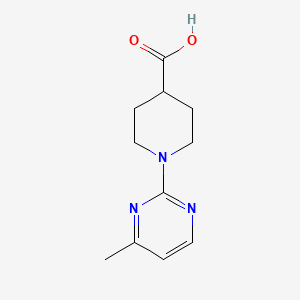
4-(トリフルオロメチル)チアゾール-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)thiazole-2-carbaldehyde (TFTC) is a highly reactive organic compound that has a wide range of applications in the fields of medicinal chemistry, drug discovery, and materials science. It is a compound of the thiazole family and is a versatile building block for the synthesis of many other compounds. TFTC has been studied extensively in recent years due to its unique properties and potential applications.
科学的研究の応用
4-(トリフルオロメチル)チアゾール-2-カルバルデヒドの用途に関する包括的な分析
医薬品研究 鎮痛および抗炎症剤: この化合物は、鎮痛および抗炎症剤としての可能性を示すベンゾチアジンN-アシルヒドラゾン類の合成に使用されます .
有機合成: ヘテロ環化合物のビルディングブロック これは、さまざまな有機合成、特に潜在的な生物活性を持つヘテロ環化合物の生成において反応物質として役立ちます .
抗菌活性: トリアゾールおよびピラゾール誘導体の合成 4-(トリフルオロメチル)チアゾール-2-カルバルデヒドのアルデヒド基は、求核付加反応に関与し、抗菌作用が報告されている化合物をもたらします .
抗腫瘍活性: 癌細胞株に対する細胞毒性 この化合物の誘導体は、合成され、ヒト腫瘍細胞株に対して細胞毒性を示すことが示されており、潜在的な抗腫瘍活性を示しています .
化学研究: 求核付加反応における反応物質 これは、さまざまな生物活性を持つフェノール誘導体を合成するための求核付加反応における重要な反応物質として使用されます .
医薬品化学 イミダゾ[2,1-b]チアゾール類の合成: この化合物は、イミダゾ[2,1-b]チアゾール類の合成に関与しており、癌細胞に対する細胞毒性効果を含む、さまざまな生物活性について研究されています .
生化学分析
Biochemical Properties
4-(Trifluoromethyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription. The interaction between 4-(Trifluoromethyl)thiazole-2-carbaldehyde and topoisomerase IV involves binding to the enzyme’s catalytic domain, potentially inhibiting its activity and thereby affecting DNA processes .
Cellular Effects
4-(Trifluoromethyl)thiazole-2-carbaldehyde influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving bacterial cells, 4-(Trifluoromethyl)thiazole-2-carbaldehyde has demonstrated antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes . This disruption leads to altered gene expression and metabolic imbalances, ultimately resulting in cell death.
Molecular Mechanism
The molecular mechanism of 4-(Trifluoromethyl)thiazole-2-carbaldehyde involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of enzymes such as topoisomerase IV. This binding prevents the enzyme from performing its normal function, leading to a cascade of effects on cellular processes. Additionally, 4-(Trifluoromethyl)thiazole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)thiazole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)thiazole-2-carbaldehyde remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)thiazole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
4-(Trifluoromethyl)thiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)thiazole-2-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of 4-(Trifluoromethyl)thiazole-2-carbaldehyde are crucial for its biochemical activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)thiazole-2-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, the compound may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit enzyme activity.
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSGSGWVZVSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634966 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-75-0 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethyl-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
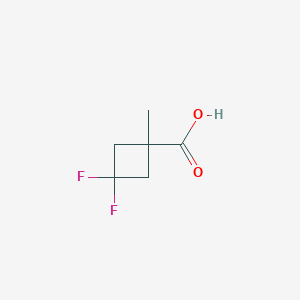





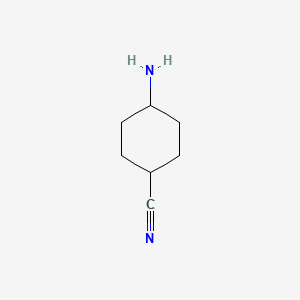
![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)
